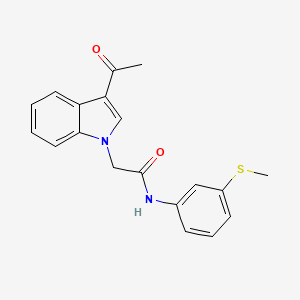

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13(22)17-11-21(18-9-4-3-8-16(17)18)12-19(23)20-14-6-5-7-15(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQKTASHYKPFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the acetylated indole with an appropriate amine, such as 3-(methylthio)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the phenyl ring, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing indole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide have been investigated for their ability to induce apoptosis in cancer cells. A study highlighted that certain indole derivatives can inhibit anti-apoptotic proteins, leading to enhanced apoptotic action in cancer cells .

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activities against various bacterial strains. Studies indicate that modifications in the indole structure can lead to increased efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure suggests potential interactions with bacterial enzymes, enhancing its antibacterial potency.

Antifungal Activity

The compound's antifungal properties are noteworthy. Research indicates that indole-based compounds can exhibit significant activity against fungal pathogens, with some derivatives showing minimal inhibitory concentrations (MICs) comparable to established antifungal agents . The presence of specific functional groups in the structure can influence the antifungal activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Indole Substitution : Modifications at various positions on the indole ring can significantly alter biological activity.

- Alkyl and Aryl Groups : The nature and position of substituents on the phenyl ring affect both solubility and interaction with biological targets.

A comparative analysis of similar compounds reveals trends where increased lipophilicity often correlates with enhanced cellular uptake and bioactivity.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Target Compound:

- Indole substitution : 3-Acetyl group.

- Acetamide linkage : Connects indole to 3-(methylthio)phenyl.

- Phenyl substitution : Methylthio (-SMe) at the meta position.

Analogous Compounds:

(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Indole substitution: 2-Methyl group. Acetamide modification: Additional (2-nitrophenyl)thioamino group. Key difference: Nitro (-NO₂) and methyl groups alter electronic properties and steric bulk compared to the acetyl and methylthio groups in the target compound.

2-(1H-Indol-3-yl)-N-phenylacetamide (): Indole substitution: Unmodified at the 3-position. Phenyl group: No substituents. Key difference: Simpler structure lacks acetyl and methylthio groups, highlighting the importance of these substituents in modulating activity .

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides ():

- Indole substitution : Trifluoroacetyl (-COCF₃) at the 3-position.

- Phenyl substitution : Varied fluorinated and methoxy groups.

- Key difference : Trifluoroacetyl is strongly electron-withdrawing, contrasting with the acetyl group in the target compound, which may affect reactivity and binding interactions .

N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives (): Indole substitution: Hydroxyimino (-CH=N-OH) at the 3-position. Phenyl substitution: Halogens (e.g., Cl, F) at para/meta positions. Key difference: Hydroxyimino introduces hydrogen-bonding capacity, while halogens enhance antioxidant activity via electron-withdrawing effects .

Physical and Spectroscopic Properties

Notes:

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a derivative of indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

It features an indole ring system, which is a common motif in many bioactive compounds. The synthesis typically involves the reaction of 3-acetylindole with N-(3-(methylthio)phenyl)acetamide under specific conditions to yield the target molecule.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Candida albicans

In vitro assays revealed that certain indole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial activity .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant potential. The compound has been evaluated for its ability to scavenge free radicals, contributing to its overall therapeutic profile. Studies show that related compounds exhibit IC50 values ranging from 0.35 μM to 2.19 μM in DPPH and ABTS radical scavenging assays, suggesting significant antioxidant activity .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism. The IC50 values for related compounds range from 1.09 μM to 2.84 μM, indicating a strong inhibitory effect .

- Interaction with Biological Targets : Molecular docking studies reveal that these compounds can effectively bind to target proteins involved in cell signaling and proliferation, potentially disrupting cancer cell growth pathways.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various indole derivatives, including the target compound. Results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Acetyl-Indole Derivative | 0.98 | MRSA |

| Indole-Based Compound | 3.90 | Staphylococcus aureus |

| Indole Analog | 1.76 | Escherichia coli |

This data underscores the potential of indole derivatives in treating infections caused by resistant bacterial strains .

Study on Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of indole derivatives through various assays:

| Assay Type | IC50 (μM) | Compound Tested |

|---|---|---|

| DPPH Scavenging | 0.35 ± 0.10 | Indole Derivative |

| ABTS Scavenging | 0.81 ± 0.25 | Indole Derivative |

These findings highlight the dual role of indole derivatives as both antimicrobial and antioxidant agents, suggesting their utility in managing oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves acylation of indole derivatives followed by coupling with substituted phenylamines. For example:

- Step 1: Acetylation of indole at the 3-position using acetic anhydride under reflux with pyridine as a base .

- Step 2: Coupling the acetylated indole with 3-(methylthio)phenylamine via an amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF, with yields dependent on stoichiometry and temperature control .

- Critical Parameters: Prolonged reaction times (>8 hours) at 80°C improve conversion rates, but side reactions (e.g., over-acylation) may occur. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- 1H/13C NMR: Confirm regiochemistry (e.g., acetyl group at indole C3) and amide bond formation. Key signals include:

- Indole H-2 (~δ 7.8 ppm, singlet) and acetyl CH3 (~δ 2.6 ppm) .

- Methylthio group (δ ~2.5 ppm, singlet) and aromatic protons from the phenylacetamide moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- In Silico Workflow:

- Target Selection: Prioritize proteins with indole-binding pockets (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., hydrophobic pockets accommodating methylthio groups) should be analyzed for hydrogen bonding and π-π stacking .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD and binding free energy (MM-PBSA) calculations refine affinity predictions .

Q. What are the challenges in elucidating the metabolic fate of this compound in vitro?

Methodological Answer:

- Experimental Approach:

- Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-QTOF-MS to identify phase I metabolites (e.g., oxidation of methylthio to sulfoxide) .

- Phase II Metabolism: Incubate with UDPGA or PAPS to detect glucuronidation/sulfation.

- Data Interpretation: Compare fragmentation patterns with reference standards and apply software (e.g., MetaboLynx) for metabolite annotation. Stability issues (e.g., acetyl group hydrolysis) require pH-controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.